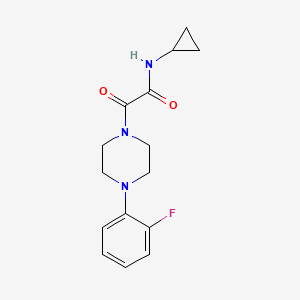

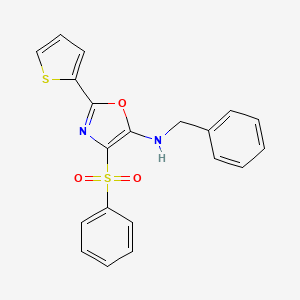

N-cyclopropyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide” is a chemical compound with the CAS number 896194-75-5 . It’s a complex organic molecule that includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and toxicity. Unfortunately, the search results did not provide specific values for these properties for this compound .Scientific Research Applications

Photochemistry and Stability

The study of photochemistry of related fluoroquinolones, such as ciprofloxacin, reveals insights into the behavior of N-cyclopropyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide under irradiation. Ciprofloxacin undergoes low-efficiency substitution of the fluoro group by an OH group upon irradiation in water, with decarboxylation being a minor process. The presence of sodium sulfite or phosphate alters the reaction course under neutral conditions, leading to reductive defluorination and degradation of the piperazine moiety, respectively (Mella, Fasani, & Albini, 2001).

Synthesis and Antimicrobial Studies

Research on the synthesis of fluoroquinolone derivatives, including methods for producing flunarizine and its isomers, sheds light on the chemical manipulation of compounds like N-cyclopropyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide. These methods involve regioselective metal-catalyzed amination and Wittig reactions, indicating the versatility in synthesizing related compounds with potential antimicrobial activities (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial Activity

The antimicrobial properties of N-cyclopropyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide and related compounds are significant in the development of new antibacterial agents. Studies on novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, with variations at the N-1 and C-7 positions, including the introduction of novel piperazines, demonstrate comparable in vitro antibacterial activity to ciprofloxacin. This suggests the potential for developing effective antibacterial agents from compounds structurally related to N-cyclopropyl-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).

Safety and Hazards

properties

IUPAC Name |

N-cyclopropyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c16-12-3-1-2-4-13(12)18-7-9-19(10-8-18)15(21)14(20)17-11-5-6-11/h1-4,11H,5-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWMJUFHGVLZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

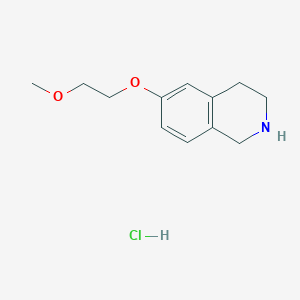

![(2Z)-2-[(3-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2662358.png)

![4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one](/img/structure/B2662360.png)

![1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B2662372.png)

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)

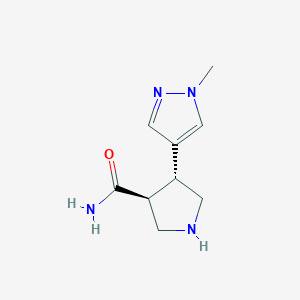

![5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2662378.png)

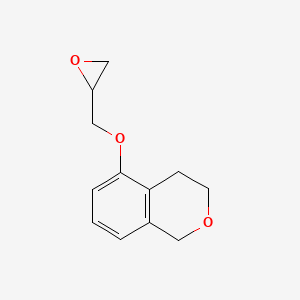

![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)